molecular formula C21H16Cl2N4O3 B2511205 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-15-4

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2511205
M. Wt: 443.28
InChI Key: QYSKSUGSZMMTSV-UHFFFAOYSA-N
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Description

The compound of interest, "[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," is a complex molecule that appears to be derived from heterocyclic chemistry involving oxazole and triazole rings. These types of compounds are often explored for their potential biological activities and can serve as scaffolds for pharmaceutical development.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of triazole derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as seen in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate . Similarly, oxazole derivatives can be obtained from reactions involving singlet oxygen, as demonstrated in the synthesis of macrolides from oxazoles . These methods highlight the versatility and complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole was elucidated, revealing intermolecular hydrogen bonds contributing to the stability of the structure . Additionally, the crystal structure of a similar compound, 1-((5-(4-(4-chlorophenoxy)-2-chlorophenyl)-2,2,3-trimethyl-oxazolidin-5-yl)methyl)-1H-1,2,4-triazole, was determined, showing weak intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves their functional groups. For instance, the activated carboxylates from the photooxygenation of oxazoles can be used in further chemical transformations, such as the synthesis of macrolides . The triazole ring can also participate in reactions, such as the ruthenium-catalyzed cycloaddition to form triazole-based scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques provide information on the molecular structure and the presence of specific functional groups. For example, the synthesized compounds in the study of heterocyclic compounds derived from acetohydrazide were well-characterized by these methods . The crystallographic data, such as unit-cell parameters and space group, also contribute to understanding the physical properties of these molecules .

Scientific Research Applications

Corrosion Inhibition

One of the primary research applications of derivatives similar to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is in corrosion inhibition. Studies have shown that triazole derivatives exhibit excellent corrosion inhibitory properties for mild steel in acidic media. The effectiveness of such compounds is demonstrated through electrochemical methods and weight loss measurements, indicating high inhibition efficiencies in various acid solutions. For example, a study highlighted that 4-MTHT, a triazole derivative, showed an inhibition efficiency up to 99% in 1 M HCl and 80% in 0.5 M H2SO4, showcasing the significant potential of these compounds in protecting metals against corrosion (Lagrenée et al., 2002).

Synthesis and Structural Analysis

Research on compounds structurally related to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate also focuses on their synthesis, structural characterization, and analysis of interactions. For instance, the synthesis and X-ray characterization of triazole derivatives reveal insights into molecular interactions such as π-hole tetrel bonding. These studies offer a deeper understanding of the compounds' molecular structure and how substituents influence interaction energies, aiding in the development of more effective materials (Ahmed et al., 2020).

Pharmaceutical Applications

Beyond corrosion inhibition and structural studies, derivatives of [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate are investigated for their potential pharmaceutical applications. For example, certain compounds have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating significant potential as therapeutic agents. Such research paves the way for the development of new drugs with improved efficacy against various pathogens (Bekircan et al., 2015).

properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSKSUGSZMMTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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